molecular formula C20H33N3O3 B10891785 1-Methyl-4-[1-(3,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine

1-Methyl-4-[1-(3,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine

Cat. No.: B10891785
M. Wt: 363.5 g/mol
InChI Key: DBOFKPRFUGMITD-UHFFFAOYSA-N
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Description

1-METHYL-4-[1-(3,4,5-TRIMETHOXYBENZYL)-4-PIPERIDYL]PIPERAZINE is a complex organic compound with a molecular formula of C15H24N2O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-4-[1-(3,4,5-TRIMETHOXYBENZYL)-4-PIPERIDYL]PIPERAZINE typically involves the reaction of 3,4,5-trimethoxybenzyl chloride with 1-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

1-METHYL-4-[1-(3,4,5-TRIMETHOXYBENZYL)-4-PIPERIDYL]PIPERAZINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce corresponding alcohols .

Scientific Research Applications

1-METHYL-4-[1-(3,4,5-TRIMETHOXYBENZYL)-4-PIPERIDYL]PIPERAZINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases.

    Industry: Utilized in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of 1-METHYL-4-[1-(3,4,5-TRIMETHOXYBENZYL)-4-PIPERIDYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes involved in fatty acid oxidation, thereby altering cellular energy metabolism. This effect is particularly relevant in the context of cardiovascular diseases, where it helps to optimize energy utilization in heart cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-METHYL-4-[1-(3,4,5-TRIMETHOXYBENZYL)-4-PIPERIDYL]PIPERAZINE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to inhibit fatty acid oxidation enzymes sets it apart from other similar compounds, making it a valuable candidate for therapeutic applications .

Properties

Molecular Formula

C20H33N3O3

Molecular Weight

363.5 g/mol

IUPAC Name

1-methyl-4-[1-[(3,4,5-trimethoxyphenyl)methyl]piperidin-4-yl]piperazine

InChI

InChI=1S/C20H33N3O3/c1-21-9-11-23(12-10-21)17-5-7-22(8-6-17)15-16-13-18(24-2)20(26-4)19(14-16)25-3/h13-14,17H,5-12,15H2,1-4H3

InChI Key

DBOFKPRFUGMITD-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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